N-(3-fluorophenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(3-fluorophenyl)naphthalene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry. This compound features a naphthalene ring system substituted with a sulfonamide group and a fluorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)naphthalene-2-sulfonamide typically involves the amidation reaction. One common method is the reaction of 3-fluoroaniline with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-fluorophenyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a naphthalene ring.
Sulfamethazine: A commonly used sulfonamide drug with a different substitution pattern.
Sulfadiazine: Another sulfonamide drug used in combination with other medications.
Uniqueness
N-(3-fluorophenyl)naphthalene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group and the naphthalene ring system may enhance its stability and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
N-(3-fluorophenyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2S/c17-14-6-3-7-15(11-14)18-21(19,20)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHCIRWVGRYVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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